6-fluoro-N-hexylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-hexylpyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a hexylamine group attached to the nitrogen atom at the 2nd position. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-hexylpyridin-2-amine typically involves the following steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-hexylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-fluoro-N-hexylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoro-N-hexylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The hexylamine group may facilitate the compound’s penetration into cells, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-fluoropyridine: Lacks the hexylamine group, making it less lipophilic and potentially less bioactive.
N-hexylpyridin-2-amine: Lacks the fluorine atom, which may reduce its ability to interact with biological targets.
Uniqueness
6-fluoro-N-hexylpyridin-2-amine is unique due to the presence of both the fluorine atom and the hexylamine group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17FN2 |
---|---|
Molecular Weight |
196.26 g/mol |
IUPAC Name |
6-fluoro-N-hexylpyridin-2-amine |
InChI |
InChI=1S/C11H17FN2/c1-2-3-4-5-9-13-11-8-6-7-10(12)14-11/h6-8H,2-5,9H2,1H3,(H,13,14) |
InChI Key |
LSOOPDSBAHVWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.